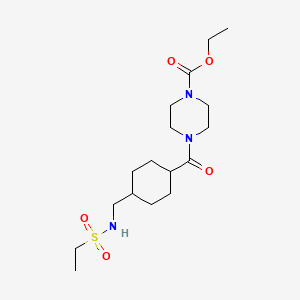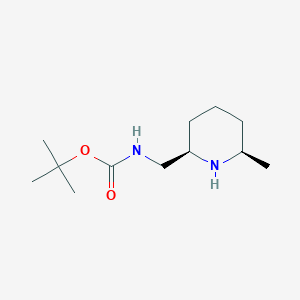![molecular formula C16H17N5O2S B2419769 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid CAS No. 868968-26-7](/img/structure/B2419769.png)
2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Optical Sensing and Biological Applications
Compounds like 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid, featuring heteroatoms and derivatives, are significant in organic chemistry. They are commonly used in the synthesis of optical sensors due to their biological applications. Specifically, derivatives of pyrimidine, which share structural similarities with the compound , have shown promise as exquisite sensing materials. These derivatives' ability to form both coordination and hydrogen bonds makes them suitable as sensing probes, highlighting their potential in the development of sophisticated optical sensing technologies and their broad biological and medicinal applications (Jindal & Kaur, 2021).
Antioxidant and Radiation Protection Properties
The thio group in compounds such as 1,2,4-triazole derivatives exhibits high antioxidant and antiradical activity. They have been shown to positively impact the overall condition and biochemical processes in patients who have received high doses of radiation, suggesting their potential utility in radiation protection and therapy. The comparison of synthesized 3-thio-1,2,4-triazoles with biogenic amino acids like cysteine, which also contains a free SH-group, underscores their significance in medical research and potential therapeutic applications (Kaplaushenko, 2019).
Potential in CNS Drug Synthesis
The presence of heterocycles and heteroatoms like nitrogen (N), sulfur (S), and oxygen (O) in compounds indicates their vast potential in synthesizing drugs acting on the Central Nervous System (CNS). These compounds replace carbon in benzene rings to form structures like pyridine, and their derivatives have shown a range of effects on the CNS, from depression to convulsion. The diversity of functional chemical groups in such compounds opens up possibilities for synthesizing novel CNS-acting drugs, addressing a wide spectrum of CNS disorders (Saganuwan, 2017).
Synthetic Versatility and Catalytic Applications
The compound's structural features, like the heterocyclic N-oxide motif, make it a cornerstone in synthetic chemistry and drug development. Its utility spans across forming metal complexes, designing catalysts, and its application in asymmetric catalysis and synthesis. Heterocyclic N-oxide derivatives, including those synthesized from pyridine and similar compounds, hold significant value due to their biological importance and their role in medicinal applications, showcasing a wide range of functionalities (Li et al., 2019).
Future Directions
The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. Given the diverse pharmacological activities exhibited by compounds with similar structures, this compound could potentially have a wide range of applications .
properties
IUPAC Name |
2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-2-3-7-12(16(22)23)24-14-9-8-13-18-19-15(21(13)20-14)11-6-4-5-10-17-11/h4-6,8-10,12H,2-3,7H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZBLTAFSBKNAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)SC1=NN2C(=NN=C2C3=CC=CC=N3)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,2-Bis(furan-2-yl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2419688.png)





![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2419696.png)




![Methyl (5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2419704.png)
